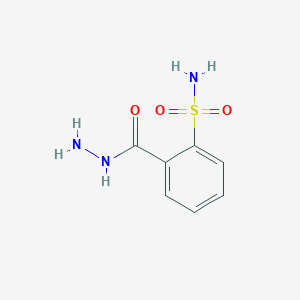

2-(Hidrazinocarbonil)bencenosulfonamida

Descripción general

Descripción

- Se dirige principalmente a las RTK de clase III, incluidas FLT3 y c-Kit , con una potencia impresionante (IC50 de 1 nM y 2 nM, respectivamente).

- Además, exhibe actividad contra las RTK de clase IV (como FGFR1/3 ) y las RTK de clase V (incluidas VEGFR1-4 ).

- En ensayos sin células, TKI258 es menos potente contra otras quinasas como InsR, EGFR, c-Met, EphA2, Tie2, IGF-1R y HER2 .

- La estructura química de TKI258 está representada por el número CAS 405169-16-6 .

TKI258 (Dovitinib): es un inhibidor multidiana de la tirosina quinasa receptora (RTK).

Aplicaciones Científicas De Investigación

Química: TKI258 se utiliza en la investigación de química medicinal para estudiar la inhibición de RTK y sus efectos en las vías de señalización celular.

Biología: Los investigadores exploran su impacto en el crecimiento, la proliferación y la supervivencia celular.

Medicina: TKI258 se ha investigado como un posible tratamiento para varios cánceres, incluido el carcinoma de células renales, el carcinoma hepatocelular y los tumores estromales gastrointestinales.

Industria: Su aplicación en el desarrollo de fármacos y la medicina personalizada es un área de interés activa.

Mecanismo De Acción

- TKI258 inhibe las RTK al unirse a sus sitios de unión al ATP, evitando la autofosforilación y la señalización aguas abajo.

- Los objetivos moleculares incluyen FLT3, c-Kit, FGFR1/3 y VEGFR1-4.

- Las vías afectadas incluyen MAPK, PI3K/Akt y JAK/STAT.

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been reported to have antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas sintéticas: Las rutas sintéticas para TKI258 son propiedad, pero se produce mediante síntesis química.

Condiciones de reacción: Las condiciones de reacción específicas no se divulgan públicamente.

Producción industrial: Los métodos de producción a escala industrial también son confidenciales.

Análisis De Reacciones Químicas

Reacciones: TKI258 puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes: Desafortunadamente, la información detallada sobre reactivos y condiciones específicos no está ampliamente disponible.

Productos principales: Los productos principales formados durante estas reacciones no están explícitamente documentados.

Comparación Con Compuestos Similares

Singularidad: La característica única de TKI258 radica en su perfil multidiana, que afecta tanto a las RTK de clase III como a las de clase IV/V.

Compuestos similares: Otros inhibidores de RTK incluyen Imatinib, Sorafenib y Sunitinib.

Actividad Biológica

2-(Hydrazinecarbonyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly its inhibitory effects on various enzymes and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

The primary mechanism of action for 2-(Hydrazinecarbonyl)benzenesulfonamide involves the inhibition of Cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition affects the biosynthesis of arachidonic acid-derived lipid mediators, leading to a reduction in eicosanoid production, which is crucial in inflammatory processes.

Target Interactions

- Cyclooxygenase Enzymes : The compound primarily targets COX-2, which is implicated in inflammatory responses.

- Carbonic Anhydrase Isoforms : Recent studies have shown that derivatives of this compound exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. These isoforms play critical roles in physiological processes such as pH regulation and electrolyte secretion .

Antibacterial Activity

2-(Hydrazinecarbonyl)benzenesulfonamide has demonstrated antibacterial properties against several strains, including:

- Staphylococcus aureus

- Bacillus firmus

- Escherichia coli

These findings suggest that the compound may be a candidate for developing new antibacterial agents.

Inhibition of Carbonic Anhydrase

A series of hydrazonobenzenesulfonamides were synthesized to evaluate their inhibitory effects on hCA isoforms. The results indicated potent inhibition at low nanomolar levels with selectivity for hCA II and tumor-associated isoforms hCA IX and XII. This selectivity is crucial for potential therapeutic applications in conditions like glaucoma and cancer .

Table 1: Inhibition Constants of 2-(Hydrazinecarbonyl)benzenesulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (nM) |

|---|---|---|

| Derivative 1 | hCA I | 18.5 |

| Derivative 2 | hCA II | 25.0 |

| Derivative 3 | hCA IX | 30.5 |

| Derivative 4 | hCA XII | 45.5 |

This table summarizes the potency of various derivatives against different hCA isoforms compared to acetazolamide (standard inhibitor), which has an inhibition constant of approximately 50 nM .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against clinical isolates of Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antibacterial agents.

- Cancer Treatment Potential : Research into the effects of these compounds on cancer cell lines revealed that they could inhibit cell proliferation significantly. The mechanisms involved include apoptosis induction and cell cycle arrest, highlighting their therapeutic potential in oncology .

Propiedades

IUPAC Name |

2-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOXIABDFDDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368807 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-52-8 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Hydrazinecarbonyl)benzenesulfonamide a compound of interest for antibacterial research?

A1: The research paper highlights that 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives were successfully synthesized and their antibacterial activity evaluated. [] This suggests that the core structure of 2-(Hydrazinecarbonyl)benzenesulfonamide possesses features that could potentially be exploited for antibacterial drug development. Further research exploring structure-activity relationships and mechanisms of action would be needed to fully understand its potential.

Q2: What structural information about 2-(Hydrazinecarbonyl)benzenesulfonamide is revealed in the research?

A2: The research focuses on the synthesis and antibacterial activity of several 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives. [] Importantly, the study confirms the crystal structure of these derivatives, providing valuable insights into their three-dimensional conformation. This structural information is crucial for understanding their interactions with biological targets and can guide further research into optimizing their antibacterial properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.